

"Methyl 4-bromo-6-chloropicolinate" literature review and background

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Compound of Interest

Compound Name: Methyl 4-bromo-6-chloropicolinate

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An In-depth Technical Guide to Methyl 4-bromo-6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-6-chloropicolinate is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 4-position, a chlorine atom at the 6-position, and a methyl ester at the 2-position, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive review of the synthesis, chemical properties, and key reactions of **Methyl 4-bromo-6-chloropicolinate**, with a focus on its applications in medicinal chemistry and agrochemical research. Detailed experimental protocols for its synthesis and subsequent transformations are provided, alongside a summary of its known physical and spectral data.

Introduction

Halogenated pyridines are a critical class of building blocks in the development of pharmaceuticals and agrochemicals. The strategic placement of halogen atoms on the pyridine ring allows for selective functionalization through various cross-coupling and substitution reactions. **Methyl 4-bromo-6-chloropicolinate**, with its distinct arrangement of bromo, chloro, and methyl ester functionalities, is a valuable synthon for introducing the picolinate scaffold into

target molecules. The differential reactivity of the C-Br and C-Cl bonds, with the former being more susceptible to oxidative addition in palladium-catalyzed reactions, enables sequential and site-selective modifications. This technical guide aims to consolidate the available information on **Methyl 4-bromo-6-chloropicolinate**, providing a practical resource for researchers utilizing this compound in their synthetic endeavors.

Physicochemical Properties

A summary of the known physical and chemical properties of **Methyl 4-bromo-6-chloropicolinate** is presented in the table below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models and should be considered as such.

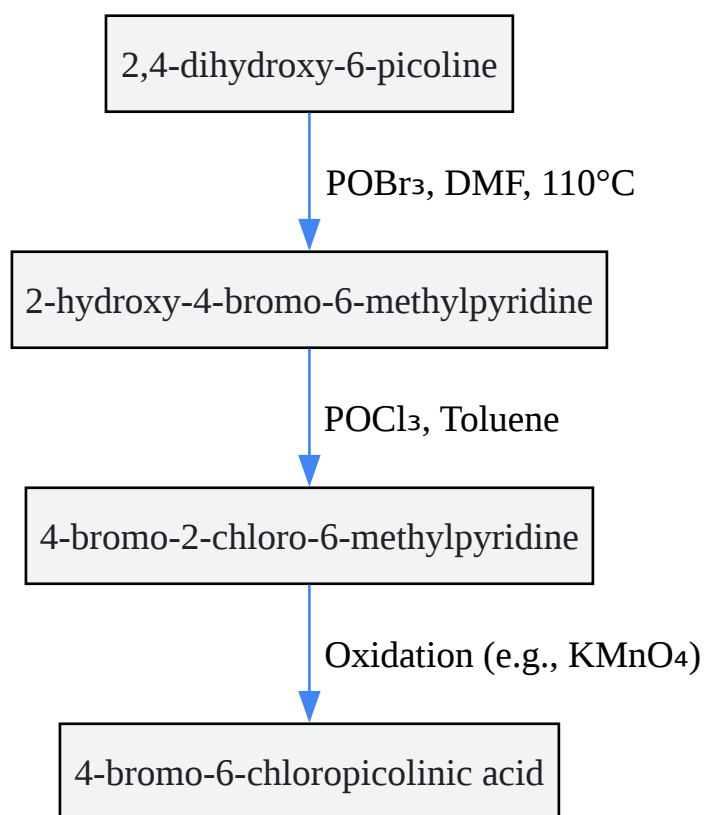
Property	Value	Source
Molecular Formula	C ₇ H ₅ BrClNO ₂	
Molecular Weight	250.48 g/mol	
CAS Number	1206249-86-6	
Appearance	Solid (predicted)	
Boiling Point	327.0 ± 37.0 °C (Predicted)	[1]
Density	1.684 g/cm ³ (Predicted)	[1]
Storage Temperature	2-8°C	[1]

Synthesis of Methyl 4-bromo-6-chloropicolinate

The synthesis of **Methyl 4-bromo-6-chloropicolinate** is typically achieved through a two-step process starting from 2,4-dihydroxy-6-picoline. The first step involves the synthesis of the key intermediate, 4-bromo-6-chloropicolinic acid, followed by esterification to yield the final product.

Synthesis of 4-bromo-6-chloropicolinic acid

A patented method describes the synthesis of 4-bromo-6-chloropicolinic acid from 2,4-dihydroxy-6-picoline.[2] This process involves a two-step substitution reaction.



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Caption: Synthetic pathway for 4-bromo-6-chloropicolinic acid.

Experimental Protocol:

- Step 1: Synthesis of 2-hydroxy-4-bromo-6-methylpyridine. To a solution of 2,4-dihydroxy-6-picoline (12.5 g) in N,N-dimethylformamide (DMF, 50 mL) in a three-necked flask equipped with a stirrer and cooled in an ice-water bath, phosphorus oxybromide (POBr₃, 22.1 g) is added.^[2] The reaction mixture is then heated in an oil bath at 110°C for 1 hour.^[2] After cooling to 30°C, water (60 mL) is added, and the pH is adjusted to 7 with sodium carbonate, leading to the precipitation of a solid. The solid is filtered, washed with cold ethanol (10 mL) and diethyl ether (10 mL), and dried to afford 2-hydroxy-4-bromo-6-methylpyridine (Yield: 11.3 g, 78%).^[2]
- Step 2: Synthesis of 4-bromo-2-chloro-6-methylpyridine. To a suspension of 2-hydroxy-4-bromo-6-methylpyridine (5.64 g) in toluene (30 mL) in a three-necked flask cooled in an ice-water bath, phosphorus oxychloride (POCl₃, 7.7 g) is added. The reaction is then stirred at an elevated temperature to complete the chlorination. The reaction mixture is worked up by

careful quenching with water and neutralization, followed by extraction with an organic solvent and purification.

- Step 3: Synthesis of 4-bromo-6-chloropicolinic acid. The 4-bromo-2-chloro-6-methylpyridine is then oxidized to the corresponding carboxylic acid. This can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO_4) in an appropriate solvent system. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the 4-bromo-6-chloropicolinic acid.

Esterification to Methyl 4-bromo-6-chloropicolinate

The final step is the esterification of 4-bromo-6-chloropicolinic acid to its methyl ester. This is a standard transformation in organic chemistry.

Experimental Protocol:

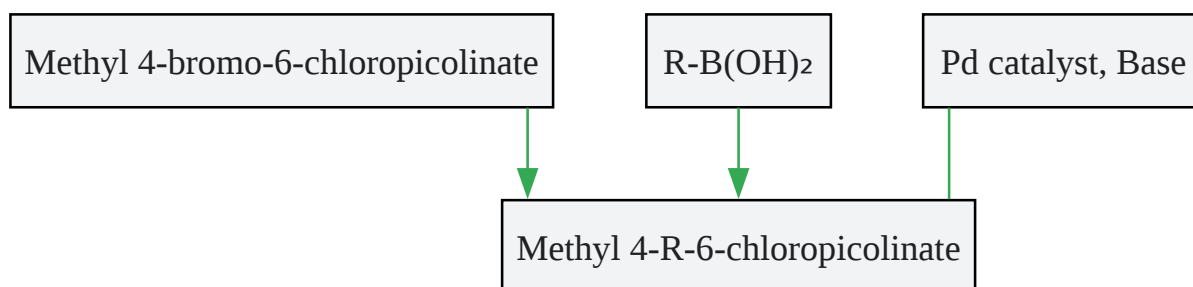
- To a solution of 4-bromo-6-chloropicolinic acid in methanol, a catalytic amount of a strong acid, such as sulfuric acid (H_2SO_4) or thionyl chloride (SOCl_2), is added. The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by TLC. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield **Methyl 4-bromo-6-chloropicolinate**. The crude product can be further purified by column chromatography on silica gel if necessary.

Chemical Reactions and Applications

Methyl 4-bromo-6-chloropicolinate is a valuable intermediate due to its potential for selective functionalization at the C4 and C6 positions.

Cross-Coupling Reactions

The bromine atom at the 4-position is more reactive than the chlorine atom at the 6-position in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.^[3] This allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C4 position.



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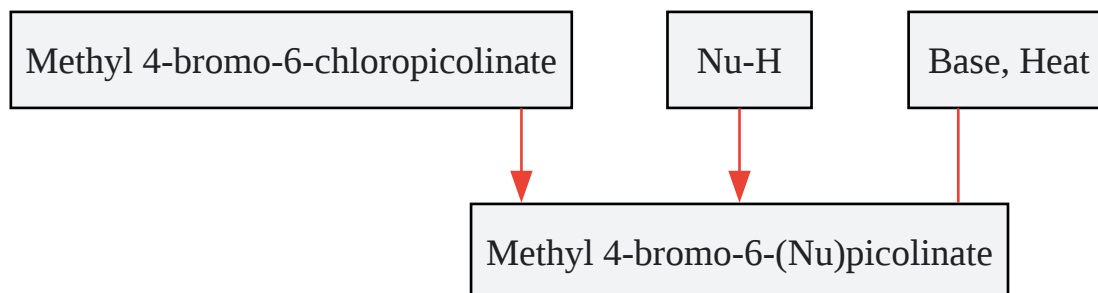
Caption: Suzuki-Miyaura coupling of **Methyl 4-bromo-6-chloropicolinate**.

General Experimental Protocol for Suzuki-Miyaura Coupling:

- To a reaction vessel containing **Methyl 4-bromo-6-chloropicolinate**, the corresponding boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) are added. A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is used. The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120°C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position can undergo nucleophilic aromatic substitution (S_NAr) with various nucleophiles, such as amines, alcohols, and thiols. This reaction is typically performed at elevated temperatures.



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Caption: Nucleophilic aromatic substitution of **Methyl 4-bromo-6-chloropicolinate**.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

- A mixture of **Methyl 4-bromo-6-chloropicolinate**, the nucleophile (1-2 equivalents), and a base (e.g., K_2CO_3 , Et_3N , or DIPEA) in a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP is heated at a temperature typically ranging from 100 to 150°C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired product.

Spectral Data

Detailed experimental spectral data for **Methyl 4-bromo-6-chloropicolinate** is not readily available in the public domain. The following are predicted spectral data based on its structure.

Spectral Data	Predicted Values
1H NMR	Chemical shifts for the two aromatic protons are expected in the aromatic region (δ 7.0-8.5 ppm). The methyl ester protons would appear as a singlet around δ 3.9-4.0 ppm.
^{13}C NMR	The carbon spectrum would show signals for the pyridine ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester. The carbons attached to the halogens would be significantly influenced by their electronegativity.
Mass Spectrometry	The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Conclusion

Methyl 4-bromo-6-chloropicolinate is a highly functionalized building block with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its differential reactivity at the C4 and C6 positions allows for a range of selective chemical transformations. This guide has provided a comprehensive overview of its synthesis, properties, and key reactions, including detailed experimental protocols. While a lack of extensive publicly available experimental data necessitates some reliance on predicted values and analogies to similar compounds, this document serves as a valuable starting point for researchers interested in utilizing this versatile intermediate. Further investigation into its reactivity and the full characterization of its physical and spectral properties will undoubtedly expand its utility in organic synthesis.

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